molecular formula C7H11ClN2O2S B1425642 Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride CAS No. 76629-17-9

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride

Cat. No. B1425642
CAS RN: 76629-17-9
M. Wt: 222.69 g/mol
InChI Key: LDNSAJGXLKYTQU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is an organic ligand that possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .


Synthesis Analysis

The synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate involves several steps. The yield is approximately 60%, with a melting point of 200–202 °C . The IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH) .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is C7H10N2O2S . The molecular weight is 186.23 g/mol . The InChI Key is SHQNGLYXRFCPGZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is known to react violently when nitrated with nitric or nitric-sulfuric acids. It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides .


Physical And Chemical Properties Analysis

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate has a melting point of 92-94 °C (lit.) . Its density is estimated to be 1.2900, and its refractive index is estimated to be 1.5400 .

Scientific Research Applications

Synthesis and Central Nervous System Activity

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride has been studied for its synthesis and potential activity in the central nervous system. Specifically, research has explored the synthesis of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and products of their cyclization as compounds with potential double antinociceptive and serotoninergic activity. Notably, these compounds demonstrated antinociceptive activity that was not mediated through the opioid system, suggesting unique pathways of action within the central nervous system (Szacon et al., 2015).

Gastroprokinetic Activity

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride has also been implicated in enhancing gastric motility. Studies have shown that certain derivatives can improve gastric motor activity and are potentially useful for treating functional dyspepsia involving gastric motility dysfunction. This research provides insights into the mechanisms by which these compounds enhance gastric motility, including their action as selective and reversible inhibitors of acetylcholinesterase activity (Matsunaga et al., 2011).

Antithrombotic Properties

The antithrombotic properties of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride and its analogs have been extensively studied. These compounds have shown potential as antiaggregating agents, influencing platelet aggregation and fibrinogen binding, indicating their potential application in the prevention and treatment of thrombosis (Badorc et al., 1997).

Antidiabetic and Hypoglycaemic Activities

Research has also been conducted on the antidiabetic and hypoglycaemic activities of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride derivatives. These studies have shown that certain derivatives can significantly lower mean blood sugar levels, offering insights into potential therapeutic applications for diabetes management (Chaubey & Pandeya, 1989).

Analgesic Properties

Investigations into the analgesic properties of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride derivatives have revealed significant analgesic activity. These studies offer a foundation for understanding the mechanisms of action and potential therapeutic applications of these compounds in pain management (Luraschi et al., 1995).

Safety And Hazards

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate is considered a poison by ingestion and intraperitoneal routes . It is recommended to handle it with care, avoiding contact with skin and eyes .

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-12-7(8)9-5;/h4H,2-3H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNSAJGXLKYTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726237
Record name Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride

CAS RN

76629-17-9
Record name Ethyl (2-amino-1,3-thiazol-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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